Pd(II) meso-tetraphenyl tetrabenzoporphine

Overview

Description

Synthesis Analysis

The synthesis of Pd(II) meso-tetraphenyl tetrabenzoporphine involves complex organic reactions, aiming to incorporate the Pd(II) ion into the porphyrin core. This process is crucial for imparting the specific properties that make these compounds valuable for catalysis and materials science applications. While detailed synthetic routes can vary, they generally involve the formation of the porphyrin framework followed by metal insertion procedures (Vinogradov & Wilson, 1995).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central palladium ion coordinated to four nitrogen atoms from the porphyrin ring. This coordination environment provides a unique electronic structure that influences the compound's chemical reactivity and physical properties. The structural analysis often involves spectroscopic methods and X-ray crystallography, providing insights into the complex's geometry and electronic configuration.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging the catalytic properties of the palladium center. These reactions include but are not limited to, oxidative addition, reductive elimination, carbon-carbon coupling, and hydrogenation. The compound's ability to facilitate these reactions makes it valuable in synthetic organic chemistry and industrial processes (Giri et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and electronic absorption, are crucial for its applications in materials science and photodynamic therapy. These properties are influenced by the compound's molecular structure and the electronic effects of the palladium ion and the porphyrin ligand. Studies have shown that these compounds exhibit unique luminescence properties, making them potential candidates for use as sensors and in photodynamic therapy (Finikova et al., 2005).

Scientific Research Applications

Catalysis : Pd(II) complexes, including those with meso-tetraphenyl tetrabenzoporphine, are studied for their roles in catalysis. For instance, McGuinness et al. (2001) explored the kinetics and mechanisms of alkyl-carbene elimination from Pd(II) heterocyclic carbene complexes, with implications for catalysis (McGuinness et al., 2001).

Oxygen Measurement Probes : Pd(II) meso-tetraphenyl tetrabenzoporphine has been utilized in oxygen measurement probes, particularly in biological systems. Vinogradov and Wilson (1995) synthesized tetrabenzoporphyrins, including Pd complexes, to be used as phosphorescent probes for oxygen measurements (Vinogradov & Wilson, 1995). This application is further explored in a subsequent study by Vinogradov and Wilson (1997), emphasizing the use of these complexes for in vivo oxygen measurements (Vinogradov & Wilson, 1997).

Photon Upconversion : The compound has been studied in the context of photon upconversion processes. Mizokuro et al. (2022) researched the use of meso-tetraphenyl-tetrabenzoporphine palladium complex as a sensitizer in triplet-triplet annihilation photon upconversion (Mizokuro et al., 2022).

Coordination Chemistry and Reaction Mechanisms : Research on Pd(II) complexes with meso-tetraphenyl tetrabenzoporphine contributes to understanding coordination chemistry and reaction mechanisms. Liu et al. (2010) explored the synthesis and characterization of dynamic processes occurring in Pd(II) chelate complexes (Liu et al., 2010).

Chemical Sensing and Biomedical Imaging : Applications in chemical sensing and biomedical imaging have been identified, where the phosphorescence properties of this compound are utilized. Shaban et al. (2010) used a Pd(II) complex of meso-tetra-(4-sulfonatophenyl)-tetrabenzoporphyrin for oxygen measurements in biological samples (Shaban et al., 2010).

Mechanism of Action

Target of Action

Pd(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin-based product . Its primary targets are related to photophysical properties and energy up-conversion . It has been reported to be a phosphorescent oxygen sensor , indicating its role in detecting and measuring oxygen levels.

Mode of Action

The compound interacts with its targets through its unique photophysical properties. It is involved in the process of energy up-conversion , a phenomenon where lower energy photons are converted into a single photon of higher energy . This interaction results in changes in the energy state of the system, enabling the detection and measurement of oxygen levels .

Biochemical Pathways

Its role in energy up-conversion and as an oxygen sensor suggests it may influence pathways related toenergy transfer and oxygen sensing .

Pharmacokinetics

As a research chemical, it is intended for use in a laboratory setting under the supervision of technically qualified personnel

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in energy up-conversion and oxygen sensing. By converting lower energy photons into higher energy ones, it can influence the energy state of the system . As an oxygen sensor, it can detect and measure oxygen levels, providing valuable information about the oxygen status in a given environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure could impact its photophysical properties and energy up-conversion process . Furthermore, the compound should be stored at room temperature and protected from light to maintain its stability .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

Given its role as a phosphorescent oxygen sensor , it may influence cell function by interacting with oxygen molecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role as a phosphorescent oxygen sensor , it may exert its effects at the molecular level through binding interactions with oxygen molecules, potentially influencing enzyme activity and changes in gene expression.

properties

IUPAC Name |

palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKKIHAKMSHWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H36N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119654-64-7 | |

| Record name | meso-Tetraphenyl-tetrabenzoporphine palladium complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

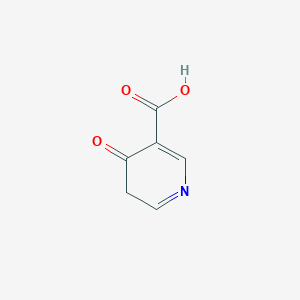

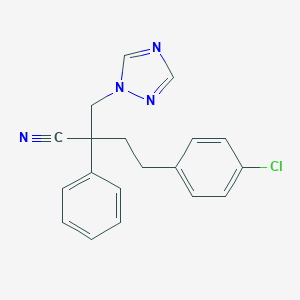

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)